molecular formula C5H10O5 B016112 L-Ribose CAS No. 24259-59-4

L-Ribose

Cat. No.: B016112
CAS No.: 24259-59-4
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-UHFFFAOYSA-N
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Description

L-Ribose is a non-naturally occurring pentose sugar with the molecular formula C₅H₁₀O₅. It is an enantiomer of D-Ribose, which is a naturally occurring sugar and a crucial component of ribonucleic acid (RNA).

Scientific Research Applications

L-Ribose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is used as a chiral building block for the synthesis of various complex molecules, including L-nucleoside analogues. These analogues are crucial for developing antiviral drugs .

Biology

In biological research, this compound is used to study the metabolic pathways of rare sugars and their derivatives. It also serves as a model compound for understanding the behavior of pentose sugars in biological systems .

Medicine

This compound is particularly important in the pharmaceutical industry for the synthesis of L-nucleoside analogues, which are used as antiviral and anticancer agents. These analogues mimic the structure of natural nucleosides and interfere with viral replication or cancer cell proliferation .

Industry

In the industrial sector, this compound is used in the production of rare sugars and their derivatives, which have applications in food, cosmetics, and pharmaceuticals .

Future Directions

L-Ribose has potential application in the pharmaceutical industry . It is an important precursor for other rare sugars and L-nucleoside analogue synthesis . The next wave of clinical trials will be prospectively addressing important hypotheses raised from these initial observations in an attempt to better define treatment strategies that optimize care .

Mechanism of Action

Target of Action

L-Ribose is a synthetic L-form monosaccharide . It primarily targets enzymes such as L-arabinose isomerase (L-AI), this compound isomerase (L-RI), and mannose-6-phosphate isomerase (MPI) for its conversion . These enzymes play a crucial role in the bioconversion process of this compound .

Mode of Action

The action of this compound involves a two-step reaction . The first step is the conversion of L-arabinose to L-ribulose by the catalytic action of L-arabinose isomerase (L-AI) . The second step involves the conversion of L-ribulose to this compound by the catalytic action of this compound isomerase (L-RI) or mannose-6-phosphate isomerase (MPI) .

Biochemical Pathways

The biochemical pathway of this compound production is linked with L-arabinose, L-ribulose, and ribitol . The enzymes L-AI, L-RI, and MPI are systematically introduced for the production of this compound . These enzymes catalyze the conversion of L-arabinose to L-ribulose and then to this compound .

Result of Action

The result of this compound action is the production of this compound, which is an important building block for many novel nucleotide analog anti-viral drugs . It’s also used as a starting material for synthesizing L-nucleosides analogues .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the activity of the enzymes involved in the conversion process can be affected by these factors, which in turn can influence the yield of this compound . Therefore, optimal conditions are necessary for efficient production of this compound.

Biochemical Analysis

Biochemical Properties

L-Ribose plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly sugar isomerases . These enzymes catalyze the transformation of this compound into other sugars, such as L-Arabinose, L-Ribulose, and Ribitol . The nature of these interactions involves the reversible isomerization of this compound, which is crucial for the preparation of other rare sugars .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a substrate for the synthesis of L-form nucleoside analogues . These analogues can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes involved in sugar isomerization . This can lead to enzyme activation or inhibition, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is particularly important in the production of L-form sugars and antiviral drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins . The effects of this compound on its localization or accumulation within cells are subjects of current research .

Subcellular Localization

Potential targeting signals or post-translational modifications that direct this compound to specific compartments or organelles are areas of active investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ribose can be achieved through chemical and biotechnological methods. Chemical synthesis typically involves the isomerization of L-Arabinose to L-Ribulose, followed by reduction to this compound. this method is challenging to scale up for industrial production .

Industrial Production Methods

Biotechnological production methods have gained popularity due to their efficiency and environmental friendliness. These methods involve microbial biotransformation and enzymatic catalysis. For example, L-Arabinose can be converted to L-Ribulose using L-Arabinose isomerase, and then L-Ribulose can be converted to this compound using this compound isomerase or mannose-6-phosphate isomerase .

Chemical Reactions Analysis

Types of Reactions

L-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and analogues.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

L-Ribose is often compared with other rare sugars such as L-Arabinose, L-Ribulose, and L-Xylulose.

This compound is unique due to its specific applications in the synthesis of L-nucleoside analogues, which are not as prominent in the other rare sugars .

Properties

IUPAC Name

oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859031
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132639-46-3, 50986-18-0, 608-46-8, 57066-79-2, 7296-59-5, 7283-06-9
Record name Pentopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132639-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050986180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC164936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Ribose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC76347
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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